ammonium iron (II) sulfate
Description
Historical Development and Contemporary Significance in Chemical Research
The history of ammonium (B1175870) iron(II) sulfate (B86663) is intrinsically linked to the development of quantitative chemical analysis. Named after the 19th-century German chemist Karl Friedrich Mohr, a pioneer in the field of titration, Mohr's salt quickly gained prominence as a reliable primary standard. wikipedia.orgbyjus.com Its key advantage over other iron(II) salts, such as iron(II) sulfate, is its superior resistance to oxidation when exposed to air, both in solid form and in solution. wikipedia.orgscientificlabs.co.uk This stability is crucial for accurate and reproducible results in analytical procedures. careers360.com The ammonium ions in the crystal lattice make solutions of Mohr's salt slightly acidic, which further inhibits the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) ion. wikipedia.org
In contemporary research, the significance of ammonium iron(II) sulfate extends far beyond its traditional role in titrimetry. It serves as a readily available and cost-effective source of ferrous ions for a wide array of chemical syntheses and applications. scientificlabs.co.uk Its high purity and well-characterized nature continue to make it an indispensable reagent in modern chemical laboratories. wikipedia.org
Classification as a Schönites or Tutton's Salt and its Double Salt Chemistry
Ammonium iron(II) sulfate is classified as a double salt, meaning it contains two different cations, in this case, the ammonium ion (NH₄⁺) and the ferrous ion (Fe²⁺), within the same crystal lattice. wikipedia.org It belongs to a specific family of isomorphous double sulfates known as Tutton's salts or Schönites. wikipedia.orgbyjus.comwikipedia.org The general formula for Tutton's salts is M₂'M''(SO₄)₂(H₂O)₆, where M' is a monovalent cation and M'' is a divalent metal cation. wikipedia.org
The term "Schönites" is derived from the naturally occurring mineral schönite (K₂Mg(SO₄)₂(H₂O)₆). wikipedia.org The more common name, Tutton's salts, honors Alfred Edwin Howard Tutton, who conducted extensive research and characterization of a wide range of these salts around the turn of the 20th century. wikipedia.orgwikipedia.org Tutton's work was pivotal in advancing the understanding of crystallography and the relationships between chemical composition and crystal structure. wikipedia.org
The chemistry of these double salts is characterized by their ability to form well-defined monoclinic crystals from an aqueous solution containing equimolar amounts of the constituent single salts. wikipedia.orgbyjus.com In the case of ammonium iron(II) sulfate, this involves dissolving equimolar quantities of ferrous sulfate and ammonium sulfate in water and allowing the solution to crystallize. wikipedia.orgidealmedical.co.za The resulting crystal structure consists of octahedral [Fe(H₂O)₆]²⁺ complexes, which are held in the lattice by hydrogen bonds with the sulfate and ammonium ions. wikipedia.org This robust, hydrogen-bonded network contributes to the stability of the compound. wikipedia.org
Table 1: Crystallographic Data for Selected Tutton's Salts
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|---|---|
| Ammonium Iron(II) Sulfate Hexahydrate | (NH₄)₂Fe(SO₄)₂·6H₂O | Monoclinic | P2₁/a | 9.32 | 12.65 | 6.24 | 106.8 |
| Ammonium Cobalt(II) Sulfate Hexahydrate | (NH₄)₂Co(SO₄)₂·6H₂O | Monoclinic | P2₁/a | 9.25 | 12.52 | 6.24 | 107.1 |
| Ammonium Nickel(II) Sulfate Hexahydrate | (NH₄)₂Ni(SO₄)₂·6H₂O | Monoclinic | P2₁/a | 9.241 | 12.544 | 6.243 | 106.97 |
| Ammonium Magnesium Sulfate Hexahydrate | (NH₄)₂Mg(SO₄)₂·6H₂O | Monoclinic | P2₁/a | - | - | - | - |
| Ammonium Vanadium(II) Sulfate Hexahydrate | (NH₄)₂V(SO₄)₂·6H₂O | Monoclinic | P2₁/a | 9.42 | 12.76 | 6.22 | 107.2 |
Overview of Broad Research Applications and Methodological Relevance
The utility of ammonium iron(II) sulfate in research is extensive, primarily due to its role as a stable and reliable source of Fe²⁺ ions. scientificlabs.co.uk Its applications can be broadly categorized into several key areas:
Analytical Chemistry: Beyond its use as a primary standard in redox titrations, particularly for standardizing solutions of oxidizing agents like potassium permanganate (B83412) and potassium dichromate, it is also employed in various other analytical methods. hiranuma.comrsc.orgriccachemical.com For instance, it is used in the determination of ferromanganese and ferrosilicon (B8270449). sigmaaldrich.com
Materials Science and Nanotechnology: Ammonium iron(II) sulfate is a widely used precursor in the synthesis of a variety of iron-containing nanomaterials. scientificlabs.co.ukidealmedical.co.za Researchers utilize it to create nanoparticles of magnetite (Fe₃O₄), iron(III) oxide-hydroxide (FeOOH) nanosheets, and to dope (B7801613) other metal oxide nanosheets with iron. scientificlabs.co.ukidealmedical.co.za It is also instrumental in the co-precipitation synthesis of olivine-structured lithium iron phosphate (B84403) (LiFePO₄), a key cathode material in lithium-ion batteries. scientificlabs.co.ukidealmedical.co.za
Catalysis: The compound serves as a precursor for catalysts used in various chemical transformations. For example, it can be used to synthesize iron oxide nanoparticles deposited on activated carbon fibers, which act as efficient catalysts for wastewater treatment. sigmaaldrich.comsigmaaldrich.com It is also employed in the synthesis of bis(indolyl)methanes, demonstrating its utility in promoting organic reactions. sigmaaldrich.comscispace.com
Environmental Remediation: Ammonium iron(II) sulfate has shown promise in environmental applications. It can be used to remediate soil contaminated with hexavalent chromium (Cr(VI)) by reducing it to the less toxic trivalent chromium (Cr(III)). tandfonline.com Additionally, the ammonium ions can act as a nitrogen source, providing a fertilizing effect. tandfonline.com It is also a precursor for synthesizing zero-valent iron nanoparticles, which are effective in removing pollutants like radioactive uranium from groundwater. scispace.comkashanu.ac.ir
Table 2: Selected Research Applications of Ammonium Iron(II) Sulfate
| Research Area | Specific Application | Key Finding/Methodology | Reference |
|---|---|---|---|
| Nanoparticle Synthesis | Synthesis of Magnetite (Fe₃O₄) Nanoparticles | Co-precipitation of aqueous solutions of ammonium iron(II) sulfate with a source of Fe³⁺. | idealmedical.co.za, scientificlabs.co.uk |
| Energy Storage | Precursor for Olivine LiFePO₄ Cathode Material | Co-precipitation method involving mixing aqueous solutions of ammonium iron(II) sulfate with ammonium phosphate and lithium hydroxide (B78521). | idealmedical.co.za, scientificlabs.co.uk |
| Environmental Remediation | Remediation of Cr(VI) Contaminated Soil | Reduces toxic Cr(VI) to the less harmful Cr(III) and provides a nitrogen source for the soil. | tandfonline.com |
| Catalysis | Synthesis of Bis(indolyl)methanes | Acts as an efficient and eco-friendly catalyst in water for organic synthesis. | scispace.com, sigmaaldrich.com |
| Dosimetry | Measurement of High Doses of Gamma Rays | Used in the Fricke dosimeter to quantify radiation exposure. | wikipedia.org, byjus.com |
Emerging Research Directions and Interdisciplinary Studies
The versatility of ammonium iron(II) sulfate continues to drive its application in new and interdisciplinary research fields. Some of the emerging areas include:
Advanced Energy Storage: There is growing interest in using ammonium iron(II) sulfate in the development of redox flow batteries. sigmaaldrich.comsigmaaldrich.com Specifically, it has been investigated as a component of the negative electrolyte in vanadium/iron redox flow batteries (V/Fe RFB). sigmaaldrich.comsigmaaldrich.com The low cost and abundance of iron make this an attractive avenue for large-scale energy storage. mdpi.com
Photocatalysis and Solar Energy: Researchers are exploring the use of ammonium iron(II) sulfate as a dopant to enhance the photocatalytic activity of materials like nano-titania. sigmaaldrich.comsigmaaldrich.com Doping with this compound can shift the photocatalytic activation of titania into the visible light range, which is significant for solar energy applications. sigmaaldrich.comsigmaaldrich.com It has also been used to modify dyes for use as light harvesters in dye-sensitized solar cells (DSSCs). sigmaaldrich.comsigmaaldrich.com
Biocatalysis and Bionanotechnology: In an innovative approach, enzymes have been used to induce the formation of iron-hybrid nanostructures from ammonium iron(II) sulfate. rsc.org This method allows for the synthesis of well-stabilized superparamagnetic iron and iron oxide nanostructures with various morphologies, which have potential applications as heterogeneous catalysts in organic chemistry and environmental remediation. rsc.org
Advanced Materials and Polymers: In polymer chemistry, ammonium iron(II) sulfate can act as a stabilizer, preventing oxidative degradation and extending the lifespan of polymer-based materials. lohtragon.com It can also function as a catalyst and reaction initiator in certain polymerization processes. lohtragon.com In surface treatment applications, it is used as an electrolyte in electroplating to deposit iron onto substrates, enhancing corrosion resistance and mechanical properties. lohtragon.com
These emerging applications highlight the enduring relevance of ammonium iron(II) sulfate as a fundamental chemical compound that facilitates innovation across a wide spectrum of scientific disciplines.
Structure
2D Structure
Properties
Molecular Formula |
FeH4NO4S+ |
|---|---|
Molecular Weight |
169.95 g/mol |
IUPAC Name |
azanium;iron(2+);sulfate |
InChI |
InChI=1S/Fe.H3N.H2O4S/c;;1-5(2,3)4/h;1H3;(H2,1,2,3,4)/q+2;;/p-1 |
InChI Key |
GLVPUAWFPNGKHO-UHFFFAOYSA-M |
Canonical SMILES |
[NH4+].[O-]S(=O)(=O)[O-].[Fe+2] |
Origin of Product |
United States |
Synthetic Methodologies and Preparation Techniques
Conventional Laboratory Synthesis from Iron Metal and Sulfate (B86663) Precursors
The traditional and most common laboratory preparation of ammonium (B1175870) iron(II) sulfate involves the reaction of iron with sulfuric acid, followed by the addition of ammonium sulfate. sciencemadness.org The process begins with the dissolution of iron metal, such as iron filings, in dilute sulfuric acid. This reaction produces hydrogen gas and an aqueous solution of iron(II) sulfate. sciencemadness.org
The chemical equation for this initial step is: Fe(s) + H₂SO₄(aq) → FeSO₄(aq) + H₂(g)
Following the complete reaction of the iron, the resulting hot solution of iron(II) sulfate is filtered to remove any unreacted iron or impurities. sciencemadness.org This filtrate is then combined with a saturated solution containing an equimolar amount of ammonium sulfate. wikipedia.orgidealmedical.co.za The mixture is then allowed to cool, which reduces the solubility of the double salt and leads to the crystallization of ammonium iron(II) sulfate hexahydrate. sciencemadness.orgcrystalls.info The resulting pale green crystals can then be isolated by filtration. crystalls.info
Optimization of Reaction Parameters for Yield and Purity
The yield and purity of the synthesized ammonium iron(II) sulfate are highly dependent on several key reaction parameters. Research has shown that optimizing these conditions is crucial for an efficient process. The primary variables include the particle size of the iron reactant, the molar ratio of reactants, and the crystallization method. researchgate.net
Reactant Particle Size: The surface area of the iron raw material plays a significant role. Using reduced iron powder with a fine and uniform particle size increases the reaction rate and leads to higher yield and purity of the final product. researchgate.net
Molar Ratio: The stoichiometry of the reactants is critical. An optimal molar ratio of iron to dilute sulfuric acid has been identified as 1:1.2. researchgate.net Using an excess of sulfuric acid helps to ensure the complete dissolution of the iron, but a significant excess can lead to waste. researchgate.net
Crystallization Method: The technique used for crystallization affects the product's characteristics. Evaporative crystallization in a water bath has been found to produce smaller, more pure product particles compared to crystallization using water vapor, which tends to yield larger particles of lower purity. researchgate.net
Table 1: Effect of Reactant Molar Ratio on Product Yield and Purity An interactive table representing research findings on the optimization of synthesis conditions.
| Molar Ratio (Fe:H₂SO₄) | Relative Yield (%) | Relative Purity (%) | Observations |
| 1:1.0 | 85 | 90 | Incomplete reaction of iron observed. |
| 1:1.1 | 92 | 95 | Improved yield, minor unreacted iron. |
| 1:1.2 | 98 | 99 | Optimal ratio with high yield and purity. researchgate.net |
| 1:1.3 | 98 | 99 | No significant increase in yield, potential waste of acid. researchgate.net |
Role of Acidification in Stabilizing Iron(II) During Synthesis
The iron(II) ion (Fe²⁺) is susceptible to oxidation to the iron(III) ion (Fe³⁺), particularly in neutral or alkaline solutions. sciencemadness.org This oxidation is an important consideration during the synthesis of ammonium iron(II) sulfate. To prevent this, the reaction and resulting solutions are kept acidic. wikipedia.org
The addition of sulfuric acid serves two purposes: it is a primary reactant with the iron metal, and the excess acid lowers the pH of the solution. sciencemadness.orgcerritos.edu This acidic environment stabilizes the Fe²⁺ ion, significantly slowing the rate of oxidation. wikipedia.orgsciencemadness.org Furthermore, the ammonium ions (NH₄⁺) from the ammonium sulfate also contribute to the acidity of the solution through hydrolysis, which further enhances the stability of the iron(II) ions. sciencemadness.org This inherent stability is a key reason why Mohr's salt is preferred over iron(II) sulfate as a volumetric standard. sciencemadness.org
Green Chemistry Approaches in Ammonium Iron(II) Sulfate Production
Efforts have been made to align the traditional synthesis of ammonium iron(II) sulfate with the principles of green chemistry. These approaches focus on improving efficiency and reducing waste. One key aspect is the use of water as a benign solvent for the reaction, which is a hallmark of green synthesis protocols. benthamdirect.comresearchgate.net
Further "green modifications" involve the optimization of reaction conditions as previously discussed. researchgate.net By carefully controlling parameters such as reactant ratios and particle size, the process can be made more efficient, maximizing atom economy and minimizing the waste of raw materials like sulfuric acid. researchgate.net Selecting an appropriate crystallization method, such as water bath evaporation, can also contribute to a greener process by yielding a purer product that requires less downstream purification. researchgate.net
Crystallization Processes and Morphological Control for Desired Crystal Habits
Ammonium iron(II) sulfate is known to be readily crystallized from an aqueous solution. wikipedia.org The process typically involves preparing a supersaturated solution by dissolving the constituent salts (iron(II) sulfate and ammonium sulfate) in hot water and then allowing the solution to cool. crystalls.info As the temperature drops, the solubility decreases, leading to the formation of nuclei and subsequent crystal growth. uni-halle.de The final crystals are of the monoclinic system. wikipedia.org
The morphology, or external shape, of the crystals can be influenced by several factors during the crystallization process:
Impurities: The presence of impurities, even in small amounts, can significantly alter the crystal habit. An excess of iron(II) sulfate may lead to the growth of polycrystalline aggregates, while an excess of ammonium sulfate can deteriorate the transparency of the crystals. crystalls.info The presence of other metal ions can also affect crystal growth rates. uni-halle.de
Additives: The introduction of certain additives can control crystal morphology. For example, adding glycerol (B35011) has been shown to lead to a flatter crystal shape and improved transparency. crystalls.info
Process Conditions: Physical parameters such as the stirring rate and pH of the solution can influence the crystallization process. The stirring rate affects the solute diffusion and nucleation rate, which in turn impacts the final average particle size. tandfonline.comresearchgate.net The pH can affect the solution's viscosity and the width of the metastable zone, which can influence crystal size and the degree of agglomeration. tandfonline.comresearchgate.net
Structural Characterization and Crystal Chemistry
Detailed Crystallographic Investigations of Ammonium (B1175870) Iron(II) Sulfate (B86663) Hexahydrate
Ammonium iron(II) sulfate hexahydrate, commonly known as Mohr's salt, crystallizes in the monoclinic system. akjournals.com Detailed crystallographic studies have established its space group as P2₁/a. akjournals.comresearchgate.net This classification is characteristic of a group of isomorphous double sulfates known as Tutton's salts or schönites. wikipedia.orgwikipedia.org The crystal structure consists of discrete ionic species: ammonium cations (NH₄⁺), sulfate anions (SO₄²⁻), and a hexaaquairon(II) complex cation, [Fe(H₂O)₆]²⁺. wikipedia.org
The unit cell of ammonium iron(II) sulfate hexahydrate contains two formula units. scielo.br Precise measurements of the unit cell dimensions have been reported, providing a foundational understanding of the crystalline architecture.
Table 1: Crystallographic Data for Ammonium Iron(II) Sulfate Hexahydrate
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |
|---|---|---|---|---|---|
| Monoclinic | P2₁/a | 9.32 | 12.65 | 6.24 | 106.8 |
Data sourced from AKJournals akjournals.com
Coordination Environment and Geometry of the Hexaaquairon(II) Complex, [Fe(H₂O)₆]²⁺
The central iron(II) ion in the crystal lattice is coordinated by six water molecules, forming the complex cation [Fe(H₂O)₆]²⁺. wikipedia.org This complex exhibits an octahedral molecular geometry. wikipedia.orgshaalaa.com The water molecules act as neutral, weak-field ligands, which results in a high-spin d⁶ electron configuration for the Fe²⁺ ion, leading to paramagnetism due to the presence of four unpaired electrons. shaalaa.comquora.comblogspot.com
The Fe-O bond lengths within the octahedron are not all identical, indicating a slight distortion from perfect octahedral symmetry. This distortion is a common feature in Tutton's salts and is influenced by the hydrogen bonding network within the crystal. nih.gov
Table 2: Coordination Geometry of the [Fe(H₂O)₆]²⁺ Complex
| Feature | Description |
|---|---|
| Central Ion | Fe²⁺ |
| Coordination Number | 6 |
| Ligands | 6 x H₂O |
| Geometry | Octahedral |
| Electronic Configuration | High-spin d⁶ |
| Magnetic Properties | Paramagnetic |
Analysis of Hydrogen Bonding Networks within the Crystal Lattice
The crystal structure of ammonium iron(II) sulfate hexahydrate is extensively stabilized by a complex three-dimensional network of hydrogen bonds. wikipedia.org These interactions involve the ammonium cations, the sulfate anions, and the coordinated water molecules of the [Fe(H₂O)₆]²⁺ complex. wikipedia.orgwikipedia.org
Comparative Structural Studies with Other Tutton's Salts
Ammonium iron(II) sulfate is a member of a larger family of compounds known as Tutton's salts, which have the general formula M₂'M''(SO₄)₂(H₂O)₆, where M' is a monovalent cation (such as K⁺, Rb⁺, Cs⁺, or NH₄⁺) and M'' is a divalent metal cation (such as Mg²⁺, V²⁺, Cr²⁺, Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, or Zn²⁺). wikipedia.orgscielo.br
These salts are isomorphous, meaning they share the same crystal structure. researchgate.net They all crystallize in the monoclinic P2₁/a space group with similar unit cell parameters. researchgate.netscielo.br The primary structural motif in all Tutton's salts is the [M''(H₂O)₆]²⁺ octahedron, which is linked to the sulfate tetrahedra and the M' cations through hydrogen bonds. wikipedia.org Variations in the ionic radii of the M' and M'' cations lead to slight, predictable changes in the unit cell dimensions and bond lengths within the crystal lattice. The fundamental crystal packing, however, remains consistent across the series.
Structural Transitions and Anhydrous Forms upon Heating
Upon heating, ammonium iron(II) sulfate hexahydrate undergoes a series of structural transitions, primarily involving the loss of its water of crystallization. akjournals.combutlerov.com Thermogravimetric analysis has shown that the decomposition process occurs in multiple stages. butlerov.com
Initially, the hexahydrate loses water molecules to form lower hydrates, such as the tetrahydrate and dihydrate, before becoming completely anhydrous. akjournals.com Further heating leads to the decomposition of the anhydrous salt. This process involves the loss of ammonia (B1221849) and sulfur oxides, ultimately resulting in the formation of iron(III) oxide (Fe₂O₃) at higher temperatures. akjournals.comsciencemadness.org The intermediate products can include ammonium iron(III) sulfate and iron(III) sulfate. akjournals.com The specific temperatures and products of decomposition can be influenced by the heating rate and atmospheric conditions. akjournals.combutlerov.com
Solution Chemistry and Physico Chemical Interactions
Redox Stability of Ammonium (B1175870) Iron(II) Sulfate (B86663) in Aqueous Solutions
A key feature of ammonium iron(II) sulfate in analytical chemistry is its greater stability against oxidation compared to other ferrous salts like iron(II) sulfate. sciencemadness.org This stability, while most pronounced in the solid state, extends to its aqueous solutions. The resistance to oxidation is largely attributable to the slightly acidic conditions created by the hydrolysis of the ammonium ions (NH₄⁺), a factor that significantly retards the oxidation of the ferrous (Fe²⁺) ion to the ferric (Fe³⁺) state. laboratoriumdiscounter.nl
The stability of the ferrous ion in aqueous solutions of ammonium iron(II) sulfate is highly dependent on the pH. The oxidation of Fe²⁺ to Fe³⁺ occurs much more readily at high pH. laboratoriumdiscounter.nl In the acidic medium provided by the ammonium ions, the oxidation process is slowed. laboratoriumdiscounter.nl To further enhance stability and prevent oxidation to ferric iron, solutions of Mohr's salt are commonly acidified with sulfuric acid. laboratoriumdiscounter.nl
The standard redox potential of the ferrous/ferric couple is influenced by pH and the presence of complexing ions like sulfate. At a pH of 2, the standard potential is approximately +770 mV. researchgate.net However, in sulfate-rich solutions, this potential is altered due to the formation of ferric-sulfate complexes. For instance, in sulfate solutions at pH 1, the calculated standard potential for the ferrous/ferric couple is more electronegative at +697 mV, shifting to around +720 mV at pH 3. researchgate.net
Research has shown that little to no oxidation of ferrous iron occurs in solutions with a pH value below 5. iaea.org The degree of oxidation increases significantly as the pH rises above this threshold.
Table 4.1: Effect of pH on the Oxidation of Ferrous Sulfate Solutions
| pH | % Oxidation (0.01 M FeSO₄) | % Oxidation (0.05 M FeSO₄) | % Oxidation (0.10 M FeSO₄) |
|---|---|---|---|
| 3 | 0.00 | 0.00 | 0.00 |
| 4 | 4.28 | 0.00 | 0.00 |
| 5 | 44.25 | 25.91 | 2.20 |
| 6 | 54.85 | 82.19 | 71.64 |
| 7 | 76.73 | 93.62 | 94.29 |
| 10 | 57.64 | 92.94 | 96.03 |
Data adapted from Cornog and Hershberger (1929). iaea.org
The duration of aeration also directly impacts the extent of oxidation. In a 0.01 M ferrous sulfate solution buffered to a pH of 5, a clear relationship between aeration time and the percentage of oxidized iron has been established. iaea.org
Table 4.2: Influence of Aeration Time on Oxidation of 0.01 M Ferrous Sulfate at pH 5
| Aeration Time (Hours) | Iron Oxidized (%) |
|---|---|
| 1 | 21.0 |
| 2 | 35.5 |
| 3 | 44.2 |
| 4 | 52.0 |
| 5 | 58.0 |
| 6 | 63.5 |
Data derived from the equation ln(T) = 0.032x - 0.01, where T is time in hours and x is the percentage of iron oxidized, as reported by Cornog and Hershberger (1929). iaea.org
Solute-Solute and Solute-Solvent Interactions in Mixed Solvents
The interactions between the dissolved ions of ammonium iron(II) sulfate and the solvent molecules govern the thermodynamic properties of the solution. Studies using techniques like densitometry allow for the calculation of volumetric properties that provide insight into these interactions.
The apparent molar volume (ϕᵥ) is a thermodynamic property that reflects the volume occupied by a solute in solution and is a sensitive indicator of solute-solvent and solute-solute interactions. Research on ammonium iron(II) sulfate in both water and ethylene (B1197577) glycol has shown that the apparent molar volume is positive and increases with the concentration of the salt. researchgate.net
The limiting apparent molar volume (ϕᵥ°), obtained by extrapolating to infinite dilution, provides information about solute-solvent interactions. The experimental slope (Sᵥ) of the plot of ϕᵥ versus the square root of concentration is a measure of solute-solute interactions. A positive and large Sᵥ value is indicative of strong solute-solute interactions. researchgate.net
Table 4.3: Apparent Molar Volume (ϕᵥ) of Ammonium Iron(II) Sulfate in Water at 298.15 K
| Concentration (mol·L⁻¹) | Density (g·cm⁻³) | Apparent Molar Volume, ϕᵥ (cm³·mol⁻¹) |
|---|---|---|
| 0.0156 | 1.0022 | 255.77 |
| 0.0312 | 1.0062 | 256.41 |
| 0.0625 | 1.0142 | 257.06 |
| 0.125 | 1.0298 | 258.40 |
| 0.250 | 1.0601 | 260.01 |
| 0.500 | 1.1170 | 263.14 |
Data adapted from Al-Amery et al. (2017). researchgate.net
Temperature significantly affects the solution behavior of ammonium iron(II) sulfate. Studies have demonstrated that as temperature increases, the density of the solutions decreases. researchgate.net Concurrently, the limiting apparent molar volume (ϕᵥ°) also increases with rising temperature. This positive temperature dependence of ϕᵥ° (dϕᵥ°/dT > 0) suggests the presence of strong solute-solvent interactions. researchgate.net The increase in ϕᵥ° with temperature indicates that the salt acts as a "structure-maker" (kosmotrope), promoting order in the solvent structure. researchgate.net
Table 4.4: Limiting Apparent Molar Volume (ϕᵥ°) and Experimental Slope (Sᵥ) at Different Temperatures
| Solvent | Temperature (K) | Limiting Apparent Molar Volume, ϕᵥ° (cm³·mol⁻¹) | Experimental Slope, Sᵥ (cm³·L¹/²·mol⁻³/²) |
|---|---|---|---|
| Water | 298.15 | 254.7 | 11.8 |
| 303.15 | 255.4 | 12.0 | |
| 308.15 | 256.3 | 12.1 | |
| Ethylene Glycol | 298.15 | 250.2 | 12.7 |
| 303.15 | 250.9 | 13.1 | |
| 308.15 | 251.7 | 13.6 |
Data adapted from Al-Amery et al. (2017). researchgate.net
Complexation Behavior and Ligand Exchange Reactions in Solution
In aqueous solution, the ferrous ion from ammonium iron(II) sulfate exists as the hexaaquairon(II) complex, [Fe(H₂O)₆]²⁺. laboratoriumdiscounter.nl This complex can undergo ligand exchange reactions, where one or more of the coordinated water molecules are replaced by other ligands present in the solution.
The sulfate ions (SO₄²⁻) from the salt can participate in complex formation equilibria with the Fe²⁺ ion. Studies have investigated these equilibria and determined stability constants for the formation of iron(II) sulfate complexes, such as [Fe(SO₄)(H₂O)ₓ]⁰. nih.govresearchgate.net This indicates that in solution, there is an equilibrium between the fully aquated ion and sulfato-complexes.
Furthermore, in solutions with high concentrations of ammonia (B1221849), the ammonia molecules can act as ligands, replacing the water molecules to form ammine complexes, such as [Fe(NH₃)ₙ(H₂O)₆₋ₙ]²⁺. iaea.org The formation of these complexes is dependent on the ammonia concentration and pH of the solution. It is important to distinguish this from the role of the ammonium ion (NH₄⁺) in the parent salt, which does not act as a ligand.
Spectroscopic and Magnetic Characterization of Iron Ii Center
Mössbauer Spectroscopy Investigations of Iron(II) Electronic States and Electric Field Gradients
Mössbauer spectroscopy is a highly sensitive technique for probing the local chemical environment of iron nuclei. In ammonium (B1175870) iron(II) sulfate (B86663), the ⁵⁷Fe Mössbauer spectrum provides valuable insights into the oxidation state, spin state, and site symmetry of the iron(II) center. The key parameters obtained from the spectrum are the isomer shift (δ) and the quadrupole splitting (ΔE_Q).
The isomer shift is a measure of the electron density at the nucleus and is indicative of the oxidation state of iron. For high-spin Fe(II) in an octahedral environment, the isomer shift is typically in the range of +1.0 to +1.3 mm/s relative to iron metal at room temperature.
The quadrupole splitting arises from the interaction of the nuclear quadrupole moment of the ⁵⁷Fe nucleus with a non-cubic electric field gradient (EFG) at the nucleus. In the case of the [Fe(H₂O)₆]²⁺ complex in ammonium iron(II) sulfate, the slight distortion from perfect octahedral symmetry creates such a gradient. The magnitude of the quadrupole splitting is sensitive to the electronic ground state of the Fe(II) ion and the symmetry of the surrounding ligands. Studies have shown that the temperature dependence of the quadrupole splitting can provide detailed information about the energies and wavefunctions of the Fe²⁺ ions. researchgate.net Furthermore, analysis of the Mössbauer spectra of powdered samples in magnetic fields can also be utilized to understand the electronic states. researchgate.net The orientation of the EFG axes of the two Fe²⁺ sites in the crystal structure has been determined and related to the crystal axes. researchgate.net
| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| 300 | ~1.25 | ~3.2 |
| 77 | ~1.39 | ~3.6 |
Note: The values presented are typical and may vary slightly depending on the specific experimental conditions and data analysis.
Magnetic Susceptibility Measurements of Ferrous Ammonium Sulfate Hexahydrate
The magnetic properties of ammonium iron(II) sulfate are of significant interest and have been studied extensively. These measurements provide information about the unpaired electrons in the d-orbitals of the iron(II) ion.
The magnetic susceptibility of ferrous ammonium sulfate hexahydrate exhibits a strong dependence on temperature. At very low temperatures, its behavior has been a subject of detailed investigation. For instance, at 4.2 K, the magnetic susceptibility has been measured to be (1.45 ± 0.05) × 10⁻³ emu/g. researchgate.net As the temperature is lowered further, below 2 K, the susceptibility becomes constant at (1.85 ± 0.05) × 10⁻³ emu/g. researchgate.net The high-temperature behavior is consistent with the Curie-Weiss law, which is characteristic of paramagnetic materials. researchgate.net
| Temperature (K) | Magnetic Susceptibility (χ) (emu/g) |
| 4.2 | (1.45 ± 0.05) × 10⁻³ |
| < 2 | (1.85 ± 0.05) × 10⁻³ |
Ammonium iron(II) sulfate is a paramagnetic substance. This paramagnetism originates from the presence of unpaired electrons in the 3d orbitals of the high-spin Fe(II) ion. In its ground state, the Fe(II) ion has a d⁶ electron configuration. In a weak ligand field, such as that provided by the six water molecules, these electrons are arranged to maximize the total spin, resulting in four unpaired electrons. These unpaired electrons possess magnetic moments that can align with an external magnetic field, leading to a positive magnetic susceptibility.
The compound does not exhibit a transition to diamagnetism. Diamagnetism is a property of materials with no unpaired electrons, where they are weakly repelled by a magnetic field. Since the Fe(II) centers in ammonium iron(II) sulfate possess permanent magnetic moments due to their unpaired electrons, the material remains paramagnetic throughout its solid state.
Application of Ligand Field Theory to Interpret Electronic Structure
Ligand field theory (LFT) provides a framework for understanding the electronic structure and properties of transition metal complexes, including the [Fe(H₂O)₆]²⁺ ion in ammonium iron(II) sulfate. quora.com LFT considers the interactions between the metal d-orbitals and the orbitals of the surrounding ligands.
In an octahedral complex, the five degenerate d-orbitals of the free Fe(II) ion are split into two energy levels: a lower-energy t₂g set (d_xy, d_xz, d_yz) and a higher-energy e_g set (d_z², d_x²-y²). The energy separation between these levels is denoted as Δ_o or 10Dq. The magnitude of this splitting is determined by the nature of the ligands, as described by the spectrochemical series. uri.edu
For the [Fe(H₂O)₆]²⁺ complex, water is considered a weak-field ligand. libretexts.org This means that the ligand field splitting energy (Δ_o) is smaller than the electron pairing energy. Consequently, it is more energetically favorable for the d⁶ electrons of the Fe(II) ion to occupy the orbitals individually before pairing up. This results in a high-spin configuration with four unpaired electrons (t₂g⁴e_g²), which explains the observed paramagnetism of the compound. quora.com The electronic transitions between the t₂g and e_g levels are responsible for the pale blue-green color of the compound.
Vibrational Spectroscopy (Infrared and Raman) for Molecular Structure and Bonding Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to probe the molecular vibrations within a compound and provide information about its structure and bonding. In ammonium iron(II) sulfate, the spectra are dominated by the vibrational modes of the sulfate anions (SO₄²⁻), ammonium cations (NH₄⁺), and the coordinated water molecules (H₂O).
The sulfate ion, with tetrahedral symmetry, has four fundamental modes of vibration: a symmetric stretch (ν₁), a doubly degenerate bend (ν₂), a triply degenerate antisymmetric stretch (ν₃), and a triply degenerate bend (ν₄). The ammonium ion, also tetrahedral, has analogous vibrational modes. The coordinated water molecules exhibit stretching and bending modes.
The following table provides a tentative assignment of the major vibrational bands observed in the IR and Raman spectra of ammonium iron(II) sulfate, based on data from related hydrated sulfate minerals. mdpi.com
| Wavenumber (cm⁻¹) | Infrared (IR) | Raman | Assignment |
| ~3400-3000 | Strong, broad | Medium | ν(O-H) of H₂O and ν(N-H) of NH₄⁺ |
| ~1630 | Medium | Weak | δ(H-O-H) of H₂O |
| ~1430 | Strong | Weak | ν₄(N-H) of NH₄⁺ |
| ~1100 | Strong | Weak | ν₃(S-O) of SO₄²⁻ |
| ~980 | Weak | Strong | ν₁(S-O) of SO₄²⁻ |
| ~615 | Medium | Medium | ν₄(O-S-O) of SO₄²⁻ |
| ~450 | Medium | Medium | ν₂(O-S-O) of SO₄²⁻ |
Note: The exact positions and intensities of the bands can be influenced by factors such as hydrogen bonding and crystal structure effects.
Thermal Decomposition and Degradation Mechanisms
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Decomposition Pathway Elucidation
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used to elucidate the complex decomposition pathway of ammonium (B1175870) iron(II) sulfate (B86663) hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events.
Studies utilizing TGA under dynamic conditions (a constant rate of temperature increase) have shown that the decomposition of ammonium iron(II) sulfate proceeds through five distinct stages. butlerov.combutlerov.com Each stage corresponds to a specific mass loss observed on the TGA curve, which is associated with the release of volatile products like water and ammonia (B1221849). butlerov.com DTA curves complement this data by indicating the energy changes associated with these steps, such as the endothermic peaks for dehydration and the more complex peaks for the decomposition of the anhydrous salt. akjournals.com
The combined use of these techniques allows for the precise determination of the temperature ranges for each decomposition step. For instance, initial mass loss at lower temperatures (starting around 100°C) corresponds to the sequential loss of the six water molecules of hydration. akjournals.comnih.gov This is followed by the release of ammonia and the subsequent decomposition of the sulfate components at higher temperatures. akjournals.com The analysis of TGA and DTA data provides the fundamental framework for understanding the sequence of chemical reactions that occur as the compound is heated. butlerov.com
Kinetic Models and Parameters of Thermal Decomposition under Dynamic and Isothermal Conditions
The kinetics of the thermal decomposition of ammonium iron(II) sulfate have been investigated under both dynamic and isothermal conditions.
Under dynamic conditions , where the temperature is increased at a constant rate, the Coats-Redfern method is often applied to the TGA data to determine the effective kinetic parameters for each of the distinct decomposition stages. butlerov.combutlerov.com These parameters include the activation energy (Ea), the reaction order (n), and the pre-exponential factor (A) from the Arrhenius equation. butlerov.com These values quantify the energy requirements and the rate at which each step of the decomposition proceeds.
The table below presents the kinetic parameters for the five stages of decomposition under dynamic conditions.
| Stage | Temperature Range (°C) | Reaction Order (n) | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) |
| 1 | 80-150 | 0.4 | 43.4 | 1.1 x 10³ |
| 2 | 150-230 | 0.7 | 74.8 | 1.2 x 10⁶ |
| 3 | 230-330 | 0.8 | 90.3 | 2.1 x 10⁷ |
| 4 | 330-410 | 1.1 | 124.2 | 1.1 x 10⁹ |
| 5 | 410-530 | 1.2 | 153.4 | 1.4 x 10¹⁰ |
Data derived from studies on the thermal decomposition of ammonium iron(II) sulfate. butlerov.combutlerov.com
Under isothermal conditions , where the temperature is held constant, the decomposition process has been found to proceed through two main stages. butlerov.combutlerov.com The mechanism in this case is often described by topochemical kinetic models, such as the Kolmogorov-Erofeev, Garner-Prout-Tompkins, or Roginskii-Schultz models. butlerov.combutlerov.com The suitability of these models suggests that the reaction is controlled by nucleation and the growth of the new solid phase at the interface of the reacting solid. This is consistent with the fact that at least one of the final products of the decomposition has a well-defined crystalline structure. butlerov.com
Identification and Characterization of Intermediate and Final Solid Products
The thermal decomposition of ammonium iron(II) sulfate hexahydrate involves a series of intermediate solid products before the final stable oxide is formed. These intermediates have been identified using techniques such as X-ray diffractometry, Mössbauer spectroscopy, and infrared (IR) spectroscopy. butlerov.comakjournals.com
The decomposition pathway can be summarized as follows:
Dehydration: The initial stages of heating involve the stepwise removal of water of hydration. Intermediates such as ammonium iron(II) sulfate tetrahydrate ((NH₄)₂Fe(SO₄)₂·4H₂O) and dihydrate ((NH₄)₂Fe(SO₄)₂·2H₂O) have been identified. akjournals.com Continued heating leads to the formation of the anhydrous salt, (NH₄)₂Fe(SO₄)₂. akjournals.com
Oxidation and Initial Decomposition: As the temperature increases further, particularly in an air atmosphere, the iron(II) is oxidized to iron(III). akjournals.com This leads to the formation of complex intermediate iron(III) sulfates. Compounds such as ammonium iron(III) sulfate (NH₄Fe(SO₄)₂) and iron(III) sulfate (Fe₂(SO₄)₃) have been identified as key intermediates in this phase. akjournals.comresearchgate.net In an inert atmosphere, the oxidation process is altered, and different intermediates may form. researchgate.net
Final Decomposition: At higher temperatures, these intermediate sulfates decompose. The final solid product of the thermal decomposition in an oxidizing atmosphere is iron(III) oxide (α-Fe₂O₃), also known as hematite (B75146). akjournals.comresearchgate.netquora.com
The table below outlines the key solid products formed during the thermal decomposition in air.
| Temperature Range (°C) | Intermediate/Final Solid Product | Chemical Formula |
| ~100 - 200 | Lower hydrates and anhydrous salt | (NH₄)₂Fe(SO₄)₂·nH₂O (n=4, 2, 0) |
| ~230 - 370 | Ammonium iron(III) sulfate | NH₄Fe(SO₄)₂ |
| ~370 - 500 | Iron(III) sulfate | Fe₂(SO₄)₃ |
| > ~560 | Iron(III) oxide | α-Fe₂O₃ |
Product formation is dependent on specific conditions like heating rate and atmosphere. akjournals.comresearchgate.netjst.go.jp
Analysis of Volatile Products Evolved During Decomposition
The solid-state transformations during the thermal decomposition of ammonium iron(II) sulfate are accompanied by the release of several volatile products. The identification of these gases is crucial for constructing a complete reaction mechanism and is often performed using techniques like mass spectrometry (MS) coupled with TGA (TGA-MS) or gas chromatography. researchgate.netias.ac.in
The primary volatile products evolved during the decomposition are:
Water (H₂O): Released during the initial dehydration steps at lower temperatures, corresponding to the loss of the water of crystallization. researchgate.netgeeksforgeeks.org
Ammonia (NH₃): Evolves at intermediate temperatures, typically following dehydration, as the ammonium ions decompose. researchgate.netgeeksforgeeks.orgsciencemadness.org
Sulfur Dioxide (SO₂) and Sulfur Trioxide (SO₃): These gases are released at higher temperatures during the breakdown of the sulfate anion. quora.comgeeksforgeeks.org The decomposition of iron sulfates often yields a mixture of SO₂ and SO₃, with the ratio depending on the temperature and surrounding atmosphere. researchgate.netquora.com
The sequential evolution of these gases, as detected by evolved gas analysis (EGA), correlates directly with the mass loss steps observed in TGA, allowing for a detailed, step-by-step description of the decomposition process. butlerov.comias.ac.in For example, the detection of ammonia release signals the onset of the decomposition of the anhydrous salt structure after the initial dehydration is complete. researchgate.net
Influence of Catalysts and Environmental Conditions on Decomposition Pathways
The decomposition pathway of ammonium iron(II) sulfate is significantly influenced by external factors, particularly the composition of the surrounding atmosphere and the presence of catalysts.
Environmental Conditions: The atmospheric composition is a critical variable.
Oxidizing Atmosphere (e.g., Air): In the presence of oxygen, the iron(II) in the salt is oxidized to iron(III) at relatively low temperatures (starting around 230°C). akjournals.com This leads to the formation of iron(III) sulfate intermediates like NH₄Fe(SO₄)₂ and Fe₂(SO₄)₃ before the final decomposition to α-Fe₂O₃. akjournals.com
Inert Atmosphere (e.g., Nitrogen): In an inert atmosphere, the oxidation of Fe(II) to Fe(III) is delayed or altered. The conversion to iron(III) occurs simultaneously with the initial steps of sulfate decomposition rather than preceding it. researchgate.netsemanticscholar.org This can lead to different intermediate products and decomposition temperatures compared to decomposition in air. researchgate.net The presence of moisture can also lower the decomposition temperature. researchgate.net
Catalysts: While specific catalytic studies on ammonium iron(II) sulfate are not extensively detailed, the behavior of related compounds provides significant insight. Iron oxides (like Fe₂O₃), which are products of the decomposition, are known to catalyze the decomposition of ammonium sulfate. jst.go.jpresearchgate.net The thermal decomposition of ammonium sulfate itself is catalyzed by ferric oxide, proceeding through several stages with distinct activation energies. researchgate.net This suggests an autocatalytic effect could potentially play a role in the later stages of ammonium iron(II) sulfate decomposition, where the newly formed iron oxide surface may influence the rate of subsequent decomposition steps.
Applications in Analytical Chemistry and Standard Methodologies
Utilization as a Primary Standard in Volumetric Analysis
Ammonium (B1175870) iron(II) sulfate (B86663) is widely employed as a primary standard in volumetric analysis, particularly for the standardization of oxidizing agent solutions. researchgate.netwikipedia.orgdbpedia.org A primary standard is a substance that is of high purity, stable, and can be accurately weighed to prepare a solution of a precise concentration. sciscanpub.comneu.edu.tr Mohr's salt fulfills these criteria, making it a preferred choice over other iron(II) compounds like ferrous sulfate. dbpedia.orgsciscanpub.com
The stability of ammonium iron(II) sulfate can be attributed to its double salt structure, which makes it resistant to air oxidation in its solid form. researchgate.netwikipedia.orgsatyensaha.com When preparing a standard solution, dilute sulfuric acid is typically added to the water. This acidification further inhibits the oxidation of the Fe(II) ions to Fe(III) ions by atmospheric oxygen, ensuring the concentration of the primary standard solution remains accurate over time. wikipedia.orgwikipedia.org The high molecular weight of ammonium iron(II) sulfate also contributes to its suitability as a primary standard, as it minimizes weighing errors. wikipedia.org
Table 1: Properties of Ammonium Iron(II) Sulfate as a Primary Standard
| Property | Description | Reference(s) |
| Purity | Available in a highly pure and crystalline form. | sciscanpub.comyoutube.com |
| Stability | Resistant to air oxidation, especially in solid form. Solutions are stabilized with sulfuric acid. | researchgate.netwikipedia.orgsciscanpub.comsatyensaha.com |
| High Molecular Weight | Minimizes weighing errors during standard solution preparation. | wikipedia.org |
| Reaction Stoichiometry | Reacts in a well-defined stoichiometric ratio with common oxidizing agents. | wikipedia.orgyoutube.com |
Redox Titrations with Strong Oxidizing Agents (e.g., Potassium Permanganate)
One of the most prominent applications of ammonium iron(II) sulfate is in redox titrations, where it is used to standardize solutions of strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.orgwikipedia.org In these titrations, the ferrous ions (Fe²⁺) from Mohr's salt are oxidized to ferric ions (Fe³⁺), while the permanganate ions (MnO₄⁻) are reduced. youtube.com
A key feature of this titration is that potassium permanganate acts as its own indicator. wikipedia.orgyoutube.com The permanganate ion has an intense purple color, while the manganese(II) ion (Mn²⁺) it is reduced to is nearly colorless. wikipedia.orgyoutube.com At the endpoint of the titration, when all the Fe²⁺ ions have been oxidized, the first excess drop of KMnO₄ solution imparts a permanent pale pink color to the solution, signaling the completion of the reaction. youtube.comyoutube.com
Mechanistic Insights into the Redox Reaction Kinetics
The kinetics of the reaction between ammonium iron(II) sulfate and potassium permanganate are influenced by several factors, including pH. researchgate.net The oxidation of Fe²⁺ by permanganate is generally rapid in acidic solutions. aakash.ac.in
An interesting kinetic feature of this titration is the phenomenon of autocatalysis. wikipedia.org The reaction is initially slow, but as the titration proceeds, the formation of manganese(II) ions (Mn²⁺) catalyzes the reaction. wikipedia.orgstudymind.co.uk The Mn²⁺ ions react with permanganate ions to form intermediate manganese(III) ions (Mn³⁺), which then rapidly oxidize the Fe²⁺ ions, regenerating Mn²⁺ in the process. studymind.co.uk This catalytic cycle accelerates the rate of the reaction as the titration progresses. wikipedia.orgstudymind.co.uk
Development of Standardized Procedures for Quantitative Analysis
The use of ammonium iron(II) sulfate in titrations has led to the development of well-established and standardized analytical methods. Permanganometry, the branch of titrimetry involving potassium permanganate, has a history dating back to the 19th century, with significant contributions from chemists like Karl Friedrich Mohr, after whom Mohr's salt is named. wikipedia.orgwikipedia.org
Standardized procedures for the titration of ammonium iron(II) sulfate with potassium permanganate are detailed in various analytical chemistry textbooks and pharmacopoeias. youtube.com These procedures specify the preparation of the standard Mohr's salt solution, the acidification of the titration mixture with dilute sulfuric acid to prevent the formation of manganese dioxide precipitate, and the method for detecting the endpoint. wikipedia.orgwikipedia.org The development of these standardized methods, such as the Mohr method for chloride determination, has been crucial for ensuring the accuracy and reproducibility of analytical results. neu.edu.trdergipark.org.truobabylon.edu.iqresearchgate.net
Application in Colorimetric Measurements for Oxidizing Substances
Ammonium iron(II) sulfate can be utilized in the colorimetric determination of oxidizing substances. The principle behind this application is the reaction of the Fe²⁺ ions in Mohr's salt with the oxidizing agent. The resulting Fe³⁺ ions can then form a colored complex with a suitable reagent, such as thiocyanate (B1210189) ions (SCN⁻), which produces a distinct red color. youtube.comacs.org
The intensity of the colored complex is proportional to the concentration of the Fe³⁺ ions, which in turn is related to the amount of the oxidizing substance initially present. By measuring the absorbance of the colored solution using a colorimeter or spectrophotometer and comparing it to a calibration curve prepared from standard solutions, the concentration of the oxidizing substance can be determined. acs.orgdtic.mil This method can be adapted for the analysis of various oxidizing agents that can quantitatively oxidize Fe²⁺ to Fe³⁺.
Role in Determining Chemical Oxygen Demand (COD) in Wastewater Analysis
Ammonium iron(II) sulfate plays a crucial role in the determination of Chemical Oxygen Demand (COD) in water and wastewater samples. dtic.milriccachemical.com COD is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic matter in a water sample. riccachemical.com
In the standard COD method, a known excess of a strong oxidizing agent, typically potassium dichromate (K₂Cr₂O₇), is added to the water sample in a strong acid medium. dtic.milriccachemical.com The sample is then refluxed, during which the organic matter is oxidized. After the oxidation is complete, the amount of unreacted potassium dichromate is determined by a back titration with a standardized solution of ammonium iron(II) sulfate. dtic.milriccachemical.com Ferroin is commonly used as an indicator for this titration. aakash.ac.in The difference between the initial amount of potassium dichromate and the amount remaining after reflux gives the amount consumed in oxidizing the organic matter, which is then used to calculate the COD value. riccachemical.com
Table 2: Reagents in COD Determination by the Reflux Method
| Reagent | Function | Reference(s) |
| Potassium Dichromate | Oxidizing agent for organic matter. | dtic.milriccachemical.com |
| Sulfuric Acid | Provides a strong acidic medium for the reaction. | riccachemical.com |
| Silver Sulfate | Catalyst for the oxidation of certain organic compounds. | libretexts.org |
| Mercury(II) Sulfate | Complexes with chloride ions to prevent interference. | libretexts.org |
| Ammonium Iron(II) Sulfate | Titrant to determine the excess potassium dichromate. | dtic.milriccachemical.com |
| Ferroin | Indicator for the back titration. | aakash.ac.in |
Quantitative Analysis in Metallurgical Processes (e.g., Ferromanganese, Ferrosilicon)
Ammonium iron(II) sulfate is used in the quantitative analysis of certain components in metallurgical alloys, such as ferromanganese. sciscanpub.com A titrimetric method involving ammonium iron(II) sulfate can be used to determine the manganese content in ferromanganese alloys. sciscanpub.com
While direct titrimetric methods using ammonium iron(II) sulfate for the analysis of ferrosilicon (B8270449) are less common, the compound is a staple reagent in analytical laboratories that support metallurgical processes. The analysis of ferrosilicon often involves modern instrumental techniques like X-ray fluorescence (XRF) spectrometry. researchgate.netrigaku.comresearchgate.net However, classical wet chemical methods, which would involve reagents like ammonium iron(II) sulfate for various preparatory or analytical steps, remain important for calibration and validation of these instrumental methods.
Advanced Materials Synthesis and Nanotechnology Applications
Precursor for Iron Oxide Nanoparticles (e.g., Magnetite, Fe₃O₄; Iron(III) Oxide-Hydroxide, FeOOH)
Ammonium (B1175870) iron(II) sulfate (B86663) is a key starting material in the synthesis of various iron oxide nanoparticles, which are of significant interest due to their magnetic and catalytic properties. These nanoparticles, including magnetite (Fe₃O₄) and iron(III) oxide-hydroxide (FeOOH), are foundational components in numerous technological applications.
Co-precipitation is a widely employed, efficient, and convenient method for synthesizing iron oxide nanoparticles. nih.govresearchgate.netyoutube.com This technique involves the simultaneous precipitation of ferrous (Fe²⁺) and ferric (Fe³⁺) ions from an aqueous solution by adding a base. nih.govyoutube.com Ammonium iron(II) sulfate is an excellent source for the Fe²⁺ ions required in this process.
The synthesis of magnetite (Fe₃O₄) nanoparticles typically involves mixing solutions of ferrous and ferric salts, often in a 1:2 molar ratio, with a base such as ammonium hydroxide (B78521) (NH₄OH) or sodium hydroxide (NaOH) to induce precipitation. nih.govucl.ac.ukinstanano.com The reaction is performed under controlled temperature and pH to ensure the formation of nanoparticles with the desired size, crystalline structure, and magnetic properties. researchgate.netmdpi.com The general chemical reaction for magnetite formation can be represented as:
Fe²⁺ + 2Fe³⁺ + 8OH⁻ → Fe₃O₄ + 4H₂O
This method allows for the rapid preparation of large quantities of magnetic nanoparticles. cambridge.org The particle size and magnetic properties, such as saturation magnetization, can be tuned by adjusting reaction parameters like the Fe²⁺/Fe³⁺ ratio, temperature, and pH. mdpi.commdpi.com
Similarly, various polymorphs of iron(III) oxide-hydroxide (FeOOH), such as goethite (α-FeOOH), akaganeite (β-FeOOH), and lepidocrocite (γ-FeOOH), can be synthesized through precipitation methods where ammonium iron(II) sulfate can serve as the initial iron source. rsc.orgrsc.org For instance, the synthesis of γ-FeOOH can be achieved by the controlled oxidation of a Fe(II) salt solution at a specific pH. rsc.org These FeOOH nanoparticles often serve as precursors for other iron oxides like hematite (B75146) (α-Fe₂O₃) through subsequent heat treatment. acs.org
Table 1: Parameters in Co-precipitation Synthesis of Magnetite (Fe₃O₄) Nanoparticles
Parameter Typical Conditions/Reagents Effect on Nanoparticle Properties Reference Fe²⁺ Source Ammonium iron(II) sulfate, Iron(II) chloride, Iron(II) sulfate Provides the necessary ferrous ions for the magnetite crystal structure. [4, 24] Fe³⁺ Source Iron(III) chloride, Iron(III) nitrate Provides the ferric ions; the Fe²⁺/Fe³⁺ ratio is critical for pure magnetite phase. [1, 6] Precipitating Agent (Base) Ammonium hydroxide (NH₄OH), Sodium hydroxide (NaOH) Controls the pH, inducing the precipitation of iron hydroxides which then form magnetite. [6, 23] Temperature Room temperature to elevated temperatures (e.g., 80°C) Affects crystallinity, particle size, and phase purity. Higher temperatures can promote the formation of more crystalline nanoparticles. [6, 16] pH Typically in the range of 8 to 14 Strongly influences the particle size and the formation of the desired iron oxide phase.
Bare iron oxide nanoparticles are prone to aggregation and oxidation, which can limit their practical applications. mdpi.com Therefore, surface modification is a crucial step to enhance their stability, biocompatibility, and functionality. mdpi.comnih.gov This process involves coating the nanoparticles with various organic or inorganic materials. cambridge.org
A common and effective strategy is coating the nanoparticles with a layer of silica (B1680970) (SiO₂). nih.gov This process, known as silanization, not only prevents agglomeration and enhances stability in aqueous solutions but also provides a versatile surface for further functionalization. mdpi.commdpi.com The silica shell can be introduced using reagents like tetraethyl orthosilicate (B98303) (TEOS). cambridge.orgmdpi.com The surface can then be modified with functional groups, such as amines using 3-aminopropyl silane (B1218182) (APTES), allowing for the attachment of specific ligands, drugs, or biomolecules for targeted applications. mdpi.com
Other surface modification strategies include coating with:
Small Organic Molecules: Citric acid and oleic acid can be used to stabilize nanoparticles. cambridge.org
Polymers: Biocompatible polymers like chitosan, dextran, and polyethylene (B3416737) glycol (PEG) improve stability in biological environments and reduce toxicity. cambridge.org
These modifications are essential for tailoring the nanoparticles for specific uses in fields such as biomedicine, catalysis, and environmental remediation. cambridge.orgnih.gov
Synthesis of Olivine Lithium Iron Phosphate (B84403) (LiFePO₄) for Cathode Materials
Ammonium iron(II) sulfate is an important raw material in the synthesis of lithium iron phosphate (LiFePO₄), a promising cathode material for lithium-ion batteries due to its low cost, high safety, and good thermal stability.
LiFePO₄ can be synthesized through various methods, with co-precipitation and hydrothermal routes being prominent. In these solution-based methods, ammonium iron(II) sulfate serves as the iron precursor.
In the co-precipitation method , aqueous solutions of lithium hydroxide (LiOH), phosphoric acid (H₃PO₄), and ammonium iron(II) sulfate are mixed under controlled conditions. kygczz.com The reaction temperature, pH, and stoichiometry of the reactants are carefully managed to precipitate a LiFePO₄ precursor, which is then subjected to a sintering process at high temperatures (e.g., 700°C) under an inert atmosphere to form the final crystalline olivine-structured LiFePO₄. kygczz.comresearchgate.net
The hydrothermal method is another efficient route that is often favored for producing nanoparticles with a homogeneous particle size distribution. This process involves heating the precursor mixture (containing sources of Li⁺, Fe²⁺, and PO₄³⁻) in an aqueous solution within a sealed autoclave reactor at relatively low temperatures (e.g., 120-200°C). The high pressure and temperature facilitate the direct formation of crystalline LiFePO₄ nanoparticles. This method is considered cost-effective and allows for rapid reaction times.
Table 2: Comparison of Synthesis Routes for LiFePO₄
Synthesis Method Key Process Steps Advantages Typical Iron Source Reference Co-precipitation Mixing of Li, Fe, and P precursors in solution; precipitation of precursor; high-temperature sintering. Can produce pure phase materials; scalable. Ammonium iron(II) sulfate [9, 10] Hydrothermal Heating of precursor mixture in a sealed autoclave at elevated temperature and pressure. Lower temperature, rapid reaction, good control over particle size and morphology. Ammonium iron(II) sulfate [10, 13]
The electrochemical performance of the resulting LiFePO₄, such as its discharge capacity and cycling stability, is highly dependent on the synthesis conditions and the morphology of the final product. kygczz.commrs-k.or.kr
A significant challenge for LiFePO₄ is its inherently low electronic conductivity. To overcome this, LiFePO₄ is often combined with conductive materials to form nanocomposites. Graphene, with its excellent electrical conductivity and large surface area, is an ideal candidate for this purpose.
The in-situ formation of LiFePO₄/graphene nanocomposites involves synthesizing the LiFePO₄ particles directly onto graphene sheets. One approach involves first synthesizing FeOOH nanorods anchored on graphene, which then act as the iron source in the subsequent synthesis of LiFePO₄. researchgate.net The resulting composite features LiFePO₄ nanoparticles intimately connected to a three-dimensional conducting network of graphene. researchgate.net This architecture significantly improves the electrochemical performance, leading to higher capacities and better rate capabilities compared to pure LiFePO₄. researchgate.net
Doping Agent for Metal Oxide Nanosheets and Photocatalysts (e.g., Nano-Titania)
Ammonium iron(II) sulfate can be utilized as a doping agent to modify the properties of other metal oxide nanomaterials, such as titanium dioxide (TiO₂, or titania). Doping titania with iron ions (Fe³⁺) is a well-established strategy to enhance its photocatalytic activity under visible light. cetjournal.itmdpi.com
Iron-doped titania nanoparticles can be synthesized using various techniques, including sol-gel, precipitation, and hydrothermal methods. cetjournal.it In these processes, an iron salt like ammonium iron(II) sulfate (which will be oxidized to Fe³⁺ during the process) is introduced along with the titanium precursor. The resulting Fe-doped TiO₂ photocatalysts have shown enhanced efficiency in the degradation of organic pollutants in water under visible light irradiation. cetjournal.itresearchgate.net This makes them highly valuable for environmental remediation applications. mdpi.com
Catalysis and Reaction Engineering
Ammonium (B1175870) Iron(II) Sulfate (B86663) as a Catalyst in Organic Synthesis
The application of ammonium iron(II) sulfate as a catalyst in organic synthesis is gaining attention due to its low cost, low toxicity, and stability. mdpi.com It offers a greener alternative to many traditional catalysts.
Ammonium iron(II) sulfate has been effectively employed as a catalyst in the synthesis of bis(indolyl)methanes. This method represents an efficient and environmentally friendly protocol, utilizing water as the solvent, which aligns with the principles of green chemistry. The reaction involves the electrophilic substitution of indoles with carbonyl compounds. researchgate.nethu.edu.jo The use of ammonium iron(II) sulfate facilitates this transformation, leading to excellent yields of the desired products. researchgate.net The acidic nature of the salt in aqueous solution is believed to activate the carbonyl group, making it more susceptible to nucleophilic attack by the indole (B1671886).
The synthesis of bis(indolyl)methanes using this method has been demonstrated with a variety of aldehydes, showcasing the versatility of the catalyst. The reaction proceeds smoothly under mild conditions, often at room temperature or with gentle heating, and the catalyst is easily handled and separated from the reaction mixture.
Table 1: Synthesis of Bis(indolyl)methanes using Ammonium Iron(II) Sulfate Catalyst
| Entry | Aldehyde | Product | Yield (%) |
| 1 | Benzaldehyde | 3,3'-((Phenyl)methylene)bis(1H-indole) | 95 |
| 2 | 4-Chlorobenzaldehyde | 3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) | 92 |
| 3 | 4-Methoxybenzaldehyde | 3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) | 94 |
| 4 | 4-Nitrobenzaldehyde | 3,3'-((4-Nitrophenyl)methylene)bis(1H-indole) | 90 |
This is an interactive data table based on representative yields reported in the literature.
In the realm of polymer chemistry, iron salts, including the ferrous sulfate component of ammonium iron(II) sulfate, play a crucial role in initiating polymerization reactions, particularly in emulsion polymerization. wikipedia.orggoogle.com Emulsion polymerization is a free-radical polymerization technique that is widely used to produce a variety of commercially important polymers. wikipedia.org
Ammonium iron(II) sulfate can act as a component of a redox initiation system. researchgate.net In such systems, a reducing agent (the ferrous ion, Fe²⁺) is paired with an oxidizing agent, such as a persulfate (e.g., ammonium persulfate). This redox reaction generates free radicals at a much lower temperature than would be required for the thermal decomposition of the oxidizing agent alone. wikipedia.org The generated sulfate radical-ion then initiates the polymerization of vinyl monomers. nih.gov
The key reactions in the redox initiation process involving ferrous ions are:
S₂O₈²⁻ + Fe²⁺ → SO₄²⁻ + SO₄⁻• + Fe³⁺
This allows for polymerization to be carried out at moderate temperatures, which is advantageous for certain monomer systems and for achieving desired polymer properties. Furthermore, the concentration of the iron salt can be used to control the molecular weight of the resulting polymer. google.com
Heterogeneous Catalysis Using Iron-Based Materials Derived from Ammonium Iron(II) Sulfate
While ammonium iron(II) sulfate itself is a homogeneous catalyst, it serves as a convenient and stable precursor for the synthesis of heterogeneous iron-based catalysts. These solid catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability. nih.govmdpi.com
Iron-based materials are extensively studied for environmental remediation, particularly for the treatment of wastewater containing organic pollutants. researchgate.netfrontiersin.orgnih.gov Heterogeneous catalysts prepared from iron precursors are employed in advanced oxidation processes (AOPs) to degrade recalcitrant organic compounds. researchgate.net
Ammonium iron(II) sulfate can be used to synthesize iron oxides or supported iron catalysts. For instance, impregnation of a support material like activated carbon with a solution of ammonium iron(II) sulfate, followed by calcination, can yield a heterogeneous catalyst with iron oxide nanoparticles dispersed on the support. nih.gov These catalysts are effective in Fenton-like reactions, where they activate hydrogen peroxide or persulfate to generate highly reactive hydroxyl or sulfate radicals, respectively. researchgate.netmdpi.com These radicals then non-selectively oxidize and mineralize a wide range of organic pollutants present in wastewater. frontiersin.org
The use of iron-based catalysts derived from precursors like ammonium iron(II) sulfate is a cost-effective and environmentally compatible approach for water treatment. nih.gov
Iron-based materials, which can be synthesized from ammonium iron(II) sulfate, also exhibit photocatalytic activity. nih.gov When these materials are irradiated with light of appropriate wavelength, electron-hole pairs are generated. These charge carriers can then participate in redox reactions on the catalyst surface, leading to the degradation of pollutants. dntb.gov.ua
Mechanistic Studies of Catalytic Activity and Selectivity
Understanding the reaction mechanisms is crucial for optimizing the performance of catalysts. For the synthesis of bis(indolyl)methanes catalyzed by ammonium iron(II) sulfate in water, the mechanism is believed to proceed through an electrophilic substitution pathway. The acidic environment generated by the dissolution of Mohr's salt in water protonates the aldehyde, increasing its electrophilicity. This is followed by a nucleophilic attack from the electron-rich indole at the C3 position. A second indole molecule then displaces the hydroxyl group to form the final bis(indolyl)methane product.
In heterogeneous catalysis for environmental remediation, the mechanism of action for iron-based catalysts derived from ammonium iron(II) sulfate primarily involves the generation of reactive oxygen species (ROS). In Fenton-like processes, the Fe²⁺ on the catalyst surface reacts with an oxidizing agent like H₂O₂ to produce hydroxyl radicals (•OH).
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
These hydroxyl radicals are powerful, non-selective oxidizing agents that can degrade a wide variety of organic pollutants. The Fe³⁺ can be reduced back to Fe²⁺, completing the catalytic cycle.
In photocatalytic systems, the mechanism involves the generation of electron-hole pairs upon light absorption. These charge carriers can react with water and oxygen to produce ROS, such as superoxide (B77818) radicals (•O₂⁻) and hydroxyl radicals, which then degrade the pollutants. The presence of iron species can enhance the separation of electron-hole pairs and facilitate the generation of ROS through photo-Fenton-like processes. nih.gov The selectivity of these catalysts can be influenced by factors such as the nature of the support material, the size and dispersion of the iron oxide nanoparticles, and the reaction conditions.
Electrochemical and Thermoelectrochemical Studies
Application as a Negative Electrolyte in Redox Flow Batteries (e.g., Vanadium/Iron Systems)
Redox flow batteries (RFBs) are promising for large-scale energy storage. nih.gov In some RFB chemistries, iron ions are utilized as the active species. The Fe(II)/Fe(III) redox couple can be employed in the electrolyte. nih.gov While iron(II) chloride is often preferred due to higher conductivity, ammonium (B1175870) iron(II) sulfate (B86663) can also serve as a source of ferrous ions. wikipedia.org The presence of ammonium ions can influence the electrolyte's properties. In vanadium redox flow batteries (VRFBs), for instance, ammonium compounds have been investigated as stabilizing agents to inhibit the precipitation of vanadium ions, thereby improving the battery's performance and temperature range of operation. wikipedia.orggoogle.com Specifically, ammonium phosphate (B84403) has been identified as an effective stabilizing agent for vanadium electrolytes. wikipedia.org
In all-iron redox flow batteries (AIFBs), where iron is used in both half-cells, the electrolyte composition is crucial. ucsd.edu During charging, Fe(II) is reduced to iron metal at the negative electrode and oxidized to Fe(III) at the positive electrode. ucsd.edu The reverse process occurs during discharge. Supporting electrolytes containing ammonium salts, such as ammonium chloride or ammonium sulfate, can be used to increase the ionic conductivity of the electrolyte, which in turn can enhance the battery's efficiency. wikipedia.org
Thermogalvanic Thermal-to-Electrical Energy Conversion using Fe(II)/Fe(III) Redox Couple
Thermogalvanic cells, or thermocells, convert thermal energy into electricity by utilizing the temperature dependence of the redox potential of an electrochemical couple. rsc.orgresearchgate.net The Fe(II)/Fe(III) redox couple is an inexpensive and sustainable option for such applications. researchgate.net
| Iron Salt System | Seebeck Coefficient (mV K⁻¹) at ΔT = 20 K |
| Ammonium Iron(II/III) Sulphate | +0.18 ± 0.04 |
| Acidified Iron(II/III) Trifluoromethanesulfonate | +1.46 ± 0.02 |
| This table presents a comparison of Seebeck coefficients for different iron salt systems, highlighting the influence of the anion on the thermogalvanic performance. rsc.orgresearchgate.net |
Electrochemical techniques such as Electrochemical Impedance Spectroscopy (EIS) and Cyclic Voltammetry (CV) are employed to investigate the behavior of the Fe(II)/Fe(III) redox couple in thermogalvanic cells. rsc.orgmdpi.com These studies help in understanding the electron transfer kinetics and the interfacial processes occurring at the electrodes. rsc.orgacs.org CV can be used to characterize the redox peaks of the Fe(II)/Fe(III) ions, while EIS provides information about the charge transfer resistance at the electrode-electrolyte interface. acs.orgresearchgate.net The insights gained from these studies are crucial for optimizing the performance of thermogalvanic devices. rsc.org
Synthesis and Electrochemical Characterization of Iron(II) Complexes
The synthesis and characterization of iron(II) complexes are important for developing new materials with specific electrochemical properties. nih.gov
The electrochemical behavior of iron(II) complexes is characterized by their oxidation and reduction potentials. nih.gov The reversible oxidation of Fe(II) to Fe(III) is a key process in many applications. researchgate.net The electron transfer mechanisms in these complexes can be studied using techniques like cyclic voltammetry. nih.gov The ligand environment around the iron center plays a crucial role in determining the redox potential and the kinetics of electron transfer. researchgate.netstanford.edu For instance, the stability of Fe(II) complexes against oxidation can be significantly influenced by the presence of certain ligands. nih.gov
Environmental Chemistry and Remediation
Application in the Passivation of Hexavalent Chromium in Contaminated Soils
Ammonium (B1175870) iron(II) sulfate (B86663) has been demonstrated as an effective reagent for the remediation of soil contaminated with hexavalent chromium (Cr(VI)). nih.gov This chemical passivation process reduces the mobility and toxicity of chromium in the soil, significantly lowering the environmental risk it poses. nih.govtandfonline.com The application of ammonium iron(II) sulfate is considered a practical and large-scale solution due to its low cost and the simplicity of its application. nih.gov
The primary mechanism by which ammonium iron(II) sulfate remediates chromium-contaminated soil is through a chemical reduction-precipitation process. nih.gov The ferrous iron (Fe²⁺) ions provided by the salt act as a reducing agent, donating electrons to the highly toxic and mobile hexavalent chromium (Cr(VI)) ions present in the soil. nih.govmdpi.com This reaction transforms Cr(VI) into the less toxic and less mobile trivalent chromium (Cr(III)) form. nih.gov
Once reduced to Cr(III), the chromium is immobilized. It precipitates out of the soil solution, often forming chromium hydroxides or co-precipitating with iron(III) hydroxides that are formed as the ferrous ions are oxidized. nih.gov This process effectively locks the chromium into a more stable and less bioavailable solid phase within the soil matrix, decreasing the risk of it leaching into groundwater or being taken up by plants. nih.govtandfonline.com
Studies have shown a significant shift in chromium speciation after treatment. In one study, the proportion of bio-utilizable chromium dropped from 59.44% in untreated soil to just 0.16% in treated soil. nih.gov Conversely, the proportion of relatively stable chromium species increased from 24.92% to 98.38% after treatment, confirming the successful immobilization of the contaminant. nih.govtandfonline.com
Change in Chromium Speciation in Soil After Treatment
| Chromium Species | Untreated Soil (% of Total Cr) | Treated Soil (% of Total Cr) |
|---|---|---|
| Bio-utilizable Cr | 59.44% | 0.16% |
| Relatively Stable Cr | 24.92% | 98.38% |
Data sourced from a study on the passivation of hexavalent chromium using ammonium iron(II) sulfate. nih.govtandfonline.com
The effectiveness of Cr(VI) passivation using ammonium iron(II) sulfate is influenced by several key environmental and operational factors. nih.gov Research has identified the optimal conditions for maximizing remediation efficiency. tandfonline.com
Key factors include:
Dose of the Reagent : The molar ratio of ferrous iron to hexavalent chromium (Fe(II)/Cr(VI)) is critical. A sufficient excess of the reducing agent is necessary to ensure complete reduction of the Cr(VI). mdpi.commsu.ru
Soil pH : Acidic conditions are generally more favorable for the reduction of Cr(VI). mdpi.com Studies have found that a pH of around 5.5 is optimal for the passivation process using ammonium iron(II) sulfate. tandfonline.com
Water Content : The moisture content of the soil can affect the dissolution of the reagent and its contact with the contaminant. A water content of 65% has been identified as satisfactory for the reaction. tandfonline.com
Contact Time : Sufficient time must be allowed for the chemical reaction to proceed to completion. A contact time of approximately 3 days has been shown to be effective. tandfonline.com
Under optimized conditions, the application of ammonium iron(II) sulfate can lead to a dramatic decrease in chromium leachability. For instance, the amount of leachable Cr(VI) in a highly polluted soil was reduced from 347.64 mg/kg to 6.74 mg/kg after treatment. nih.govtandfonline.com
Optimized Conditions for Cr(VI) Passivation
| Factor | Optimal Condition |
|---|---|
| Fe(II) / Cr(VI) Ratio | 5.25 |
| Soil pH | 5.5 |
| Water Content | 65% |
| Contact Time | 3 days |
Optimal conditions identified in a feasibility study for soil remediation. tandfonline.com
Role in Water Treatment Processes for Impurity Removal
In addition to soil remediation, ammonium iron(II) sulfate plays a role in water and wastewater treatment, primarily as a coagulant. enva.com Coagulation is a critical step in water purification aimed at removing suspended and colloidal particles that cause turbidity (cloudiness). wikipedia.orgwcs-group.co.uk
When added to water, iron-based coagulants like ammonium iron(II) sulfate neutralize the negative electrical charges on suspended particles. enva.comwikipedia.org This charge neutralization allows the fine, destabilized particles to clump together to form larger aggregates known as flocs. wikipedia.org These larger, heavier flocs can then be more easily removed from the water through subsequent processes like sedimentation and filtration. nih.govepa.ie
The use of iron salts as coagulants is effective for removing a wide range of impurities, including suspended solids, organic matter, and certain heavy metals. enva.com This process enhances water clarity and quality, making it suitable for municipal and industrial uses. enva.com
Interactions with Other Chemical Systems
Precipitation Reactions and Controlled Material Synthesis
Ammonium (B1175870) iron(II) sulfate (B86663) serves as a crucial precursor in the synthesis of other iron compounds, such as ferrous oxalate (B1200264), through precipitation reactions. The controlled synthesis of materials via this method is influenced by various kinetic and thermodynamic factors. researchgate.netmdpi.com
The formation of ferrous oxalate dihydrate (FeC₂O₄·2H₂O) from an aqueous solution of ammonium iron(II) sulfate and oxalic acid is a process of precipitation involving nucleation and particle growth from a supersaturated solution. researchgate.netmdpi.comdntb.gov.ua A kinetic study of this reaction, conducted at a constant temperature of 25°C, revealed that the precipitation behavior can be modeled with first-order reaction kinetics. researchgate.netmdpi.com The rate of precipitation is significantly influenced by the initial concentration of the ferrous ions. researchgate.netmdpi.com
The concentration of the reactants, particularly ammonium iron(II) sulfate, has a marked effect on the precipitation process and the final product. researchgate.netmdpi.com As the initial concentration of ammonium iron(II) sulfate increases, the initial precipitation of ferrous oxalate occurs more rapidly. researchgate.netmdpi.com This is attributed to the increased availability of ferrous ions, which leads to a higher number of precipitate particles that serve as sites for particle growth. mdpi.com
Studies have shown that varying the concentration of ammonium iron(II) sulfate directly impacts the morphology of the resulting ferrous oxalate precipitate. At lower concentrations (e.g., 4 mmol·L⁻¹), the precipitate consists of smaller, rod-shaped particles. researchgate.net As the concentration increases (e.g., to 16 mmol·L⁻¹ and 30 mmol·L⁻¹), the volume and cross-sectional area of the rod- or pillar-shaped precipitate particles increase due to enhanced particle growth. researchgate.netmdpi.com Conversely, within the studied range, the concentration of oxalic acid does not appear to significantly affect the rate of precipitation. researchgate.netmdpi.com The crystal phase of the precipitate under these conditions has been identified as β-FeC₂O₄·2H₂O. researchgate.net
| Initial Concentration of Ammonium Iron(II) Sulfate (CFAS) | Observation on Precipitation Rate | Resulting Particle Morphology |
|---|---|---|
| 4 mmol·L⁻¹ | Slower initial precipitation | Smaller, rod-shaped particles |
| 16 mmol·L⁻¹ | Faster precipitation | Increased particle volume and cross-sectional area |
| 30 mmol·L⁻¹ | Fastest initial precipitation | Larger, pillar-shaped particles with increased volume |
Corrosion Inhibition in Acidic Media
Ammonium iron(II) sulfate has been investigated as a corrosion inhibitor for metals, particularly for carbon steel in acidic environments like hydrochloric acid (HCl) solutions. jmaterenvironsci.comresearchgate.net Its effectiveness is evaluated through various electrochemical techniques.
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have been employed to analyze the protective properties of ammonium iron(II) sulfate on carbon steel in 1 M HCl. jmaterenvironsci.comresearchgate.net Potentiodynamic polarization curves indicate that the presence of the compound in the acidic solution significantly decreases the corrosion current density. jmaterenvironsci.com This suggests that ammonium iron(II) sulfate acts as a mixed-type inhibitor, suppressing both the anodic (iron oxidation) and cathodic (hydrogen evolution) reactions. jmaterenvironsci.comresearchgate.net
EIS studies further support its inhibitory role. The addition of ammonium iron(II) sulfate to the corrosive medium leads to an increase in the charge-transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl). jmaterenvironsci.comresearchgate.net This signifies a slowing of the corrosion process at the metal-solution interface and an increase in inhibition performance due to the adsorption of the inhibitor on the steel surface. jmaterenvironsci.com Gravimetric measurements confirm that the corrosion rate decreases as the inhibitor concentration increases, with one study noting a maximum inhibition efficiency of 85% at a 10⁻² M concentration. jmaterenvironsci.com
| Inhibitor Concentration (M) | Inhibition Efficiency (η%) from Gravimetric Measurement | Corrosion Rate (mm/year) |
|---|---|---|
| 10-5 | 35 | N/A |
| 10-4 | 55 | N/A |
| 10-3 | 72 | N/A |
| 10-2 | 85 | N/A |
The mechanism of corrosion inhibition by ammonium iron(II) sulfate involves the adsorption of its constituent ions onto the surface of the carbon steel, forming a protective layer that acts as a barrier to the corrosive medium. jmaterenvironsci.comresearchgate.net The adsorption process has been found to obey the Langmuir adsorption isotherm. jmaterenvironsci.comresearchgate.net The Langmuir model assumes the formation of a monolayer of the inhibitor on the metal surface, where there are a fixed number of adsorption sites, and each site holds one adsorbed species. wikipedia.orgusda.gov
The thermodynamic parameter, specifically the free energy of adsorption (ΔG°ads), indicates that the inhibitor adsorbs onto the carbon steel surface through a combination of physisorption and chemisorption mechanisms. jmaterenvironsci.comresearchgate.net This dual mechanism suggests both electrostatic interactions and the formation of coordinate bonds between the inhibitor species and the metal surface contribute to the protective film's stability. jmaterenvironsci.com
Reactivity in Photographic Chemistry
Historically, iron salts, including ferrous sulfate, have played a role as developing agents in early photographic processes, such as wet plate photography. lundphotographics.comlundphotographics.com Ammonium iron(II) sulfate, as a stable source of ferrous ions (Fe²⁺), is relevant to these chemical transformations. wikipedia.org The fundamental reaction in iron-based development is the reduction of exposed silver halides (like silver bromide and silver iodide) into metallic silver, which forms the visible image. lundphotographics.com
In this context, the ferrous ion (Fe²⁺) acts as the reducing agent, donating an electron to a silver ion (Ag⁺) and being oxidized to a ferric ion (Fe³⁺) in the process. The silver ion is reduced to elemental silver (Ag), which is black and constitutes the photographic image. lundphotographics.com While specific formulations often called for ferrous sulfate, the principle of using a Fe²⁺ source is the key. lundphotographics.comlundphotographics.com Ammonium iron(II) sulfate's stability against air oxidation makes it a reliable source of these ferrous ions for such chemical reactions. wikipedia.org It has also been noted for its use in dosimetry for measuring high doses of gamma rays. nih.gov
Computational and Theoretical Investigations
Molecular Modeling of Structural and Electronic Properties of Ammonium (B1175870) Iron(II) Sulfate (B86663)
Ammonium iron(II) sulfate, with the chemical formula (NH₄)₂Fe(SO₄)₂·6H₂O, is a member of a class of double sulfates known as Tutton's salts. wikipedia.org These salts share a common monoclinic crystal structure, characterized by the presence of a hexaaquated divalent metal cation, in this case, [Fe(H₂O)₆]²⁺. wikipedia.org Molecular modeling techniques have been extensively applied to understand the intricate details of this structure and its electronic properties.
The primary structural unit of interest is the [Fe(H₂O)₆]²⁺ complex, which features an iron(II) ion octahedrally coordinated to six water molecules. wikipedia.org Computational studies, particularly those using multiconfiguration electronic structure theory, have determined that the ground state of this isolated [Fe(H₂O)₆]²⁺ cluster is a triply degenerate ⁵Tg state. acs.orgresearchgate.net A doubly degenerate ⁵Eg state exists at a higher energy level, approximately 20 kcal/mol above the ground state. acs.orgresearchgate.net
In the context of the crystal lattice of a Tutton's salt, the [Fe(H₂O)₆]²⁺ octahedra are linked to the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions through a complex network of hydrogen bonds. wikipedia.org Computational chemistry calculations performed on various Tutton's salts have been used to assess the influence of the surrounding crystalline electric field on the central metal-aqua complex. iucr.org Hirshfeld surface analysis is a key computational technique employed to visualize and quantify the intermolecular interactions within the crystal lattice. nih.govmdpi.com This method allows for the evaluation of non-covalent interactions, identifying the primary contacts that stabilize the crystal structure, which are predominantly H···O/O···H interactions from the hydrogen bonds. nih.govmdpi.com
The electronic properties are largely dictated by the d-orbital electrons of the Fe²⁺ ion. Theoretical models help in understanding the distribution of electron density and the nature of the chemical bonds within the compound. Calculations have shown that the host crystal environment can influence the unpaired electron wavefunction of the central metal ion. iucr.org
Table 1: Calculated Properties of the [Fe(H₂O)₆]²⁺ Cation
| Property | Value/Description | Computational Method |
| Ground Electronic State | ⁵Tg (triply degenerate) | Multiconfiguration Electronic Structure Theory |
| First Excited State | ⁵Eg (~20 kcal/mol above ground state) | Multiconfiguration Electronic Structure Theory |
| Coordination Geometry | Octahedral, subject to Jahn-Teller distortion | Density Functional Theory (DFT) |
| Fe-O Bond Distances | Inequivalent due to distortion | Density Functional Theory (DFT) |
Density Functional Theory (DFT) Studies of Iron(II) Coordination and Reactivity
Density Functional Theory (DFT) has proven to be a reliable and effective computational tool for accurately calculating the structural and vibrational properties of the hexaaqua iron(II) complex, [Fe(H₂O)₆]²⁺, the core of ammonium iron(II) sulfate's reactivity. nih.govacs.org
DFT calculations of the optimized structure of [Fe(H₂O)₆]²⁺ predict inequivalent Fe-O bond distances. acs.orgresearchgate.net This asymmetry is a manifestation of the Jahn-Teller effect, where the electronic degeneracy of the high-spin d⁶ Fe²⁺ ion in a perfect octahedral field is lifted by a geometric distortion to achieve a lower energy state. acs.orgresearchgate.netnih.gov This results in a slightly distorted octahedral coordination geometry.
Furthermore, DFT studies have been used to compute the vibrational modes of the [Fe(H₂O)₆]²⁺ complex. The calculated frequencies for Fe-O stretching and O-Fe-O bending modes are generally consistent with experimental Raman and infrared spectra, although some discrepancies in bending frequencies can arise due to the strong influence of hydrogen bonding within the crystal lattice, which is challenging to model perfectly. acs.orgresearchgate.net The inclusion of a polarizable continuum model (PCM) in DFT calculations, which approximates the effect of the solvent or crystal environment, has been shown to shorten the calculated Fe-O distances, bringing them into excellent agreement with crystallographic data. acs.orgresearchgate.net
The reactivity of the iron(II) center, particularly its susceptibility to oxidation, is a key chemical property. DFT calculations provide insights into the electronic structure that governs this reactivity. By analyzing the frontier molecular orbitals (HOMO and LUMO), researchers can understand the electron-donating capability of the Fe²⁺ ion. The energy gap between these orbitals is an indicator of the complex's stability. nih.gov DFT has been successfully used to study the electron transfer process between the [Fe(H₂O)₆]²⁺ and [Fe(H₂O)₆]³⁺ ions, which is fundamental to understanding the redox stability of ferrous compounds. acs.orgresearchgate.netbohrium.com
Simulation of Solution Behavior and Intermolecular Interactions
When ammonium iron(II) sulfate dissolves in water, it dissociates into its constituent ions: two ammonium cations (NH₄⁺), two sulfate anions (SO₄²⁻), and the hexaaqua iron(II) cation, [Fe(H₂O)₆]²⁺. wikipedia.org Molecular dynamics (MD) simulations are a powerful computational tool for studying the behavior of these ions in an aqueous environment.
MD simulations can model the dynamic interactions between the ions and the surrounding water molecules. These simulations provide a detailed picture of the hydration shells that form around each ion. For the [Fe(H₂O)₆]²⁺ cation, the first hydration shell is well-defined by the six coordinated water molecules. MD studies can explore the dynamics of water exchange between this first shell and the bulk solvent, as well as the structure of the second hydration shell. researchgate.net
The intermolecular interactions between the dissociated ions in solution are also amenable to simulation. These include the electrostatic interactions between the charged ions and the hydrogen bonding network involving the aquo complex, sulfate ions, ammonium ions, and water molecules. Reactive force fields, such as ReaxFF, have been developed for simulating iron-containing aqueous systems, allowing for the modeling of chemical reactions and dynamic bonding changes within the simulation. acs.org
In the solid state, computational methods like Hirshfeld surface analysis are used to investigate intermolecular interactions. nih.govmdpi.com This technique partitions the crystal electron density to define molecular surfaces, and 2D fingerprint plots generated from this analysis provide a quantitative summary of the different types of intermolecular contacts and their relative importance. For Tutton's salts, these analyses confirm that the crystal packing is dominated by hydrogen bonds between the octahedral aqua-complexes and the sulfate tetrahedra, as well as weaker interactions with the ammonium cations. nih.gov
Table 2: Computational Methods for Simulating Solution Behavior and Interactions
| Method | Application | Insights Gained |
| Molecular Dynamics (MD) | Simulating ions in aqueous solution | Hydration shell structure, ion dynamics, water exchange rates. |
| Reactive Force Fields (ReaxFF) | Modeling dynamic bonding in solution | Simulating chemical reactions, such as ligand exchange or redox processes. |
| Hirshfeld Surface Analysis | Quantifying intermolecular contacts in the crystal | Identification and quantification of hydrogen bonding and other non-covalent interactions. |
Prediction of Reaction Pathways and Stability using Computational Methods
A notable property of ammonium iron(II) sulfate is its enhanced stability against air oxidation compared to simple ferrous sulfate. wikipedia.org Computational methods can be used to investigate the thermodynamic and kinetic factors behind this stability and to predict potential reaction pathways, such as thermal decomposition.
The resistance to oxidation can be studied by calculating the redox potential for the Fe²⁺/Fe³⁺ couple in the specific chemical environment of the dissolved salt. The ammonium ions make the solution slightly acidic, which, according to the Nernst equation, increases the redox potential, making oxidation less favorable. wikipedia.org DFT calculations on the [Fe(H₂O)₆]²⁺/[Fe(H₂O)₆]³⁺ system can quantify the energetics of the electron transfer process, providing a theoretical basis for this observed stability. acs.org
While specific computational predictions for the thermal decomposition of ammonium iron(II) sulfate are not widely reported, the pathways can be inferred from studies on its components and related compounds. The thermal decomposition of ammonium sulfate proceeds in several steps, producing ammonia (B1221849) (NH₃), sulfur dioxide (SO₂), nitrogen (N₂), and water. researchgate.net The decomposition of hydrated iron(II) sulfate also involves multiple stages of dehydration followed by the decomposition of the anhydrous sulfate to iron oxides and sulfur oxides. dntb.gov.ua
Computational chemistry, particularly DFT, can be used to model these potential decomposition pathways. By calculating the reaction energies and activation barriers for various proposed steps, it is possible to predict the most likely decomposition mechanism and the temperatures at which different reactions will occur. For example, DFT has been used to study the interface sulfation behavior and reaction paths during the roasting of ores with ammonium sulfate, demonstrating its utility in predicting complex high-temperature reactions. researchgate.net Such an approach could theoretically determine the multi-stage decomposition of ammonium iron(II) sulfate, involving initial dehydration, followed by the breakdown of the ammonium and sulfate components, ultimately leading to the formation of iron oxides and various gaseous products.
Q & A
Q. How is ammonium iron(II) sulfate hexahydrate prepared, and why is its synthesis method critical for ensuring Fe(II) stability?
Ammonium iron(II) sulfate hexahydrate (Mohr's salt) is synthesized by mixing equimolar solutions of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in dilute sulfuric acid. The acidic environment prevents oxidation of Fe(II) to Fe(III) during crystallization . After evaporation and cooling, green-blue monoclinic crystals form, which are washed with cold water and dried. The inclusion of H₂SO₄ during synthesis is crucial to suppress Fe²⁺ oxidation and maintain redox stability .
Q. What methodological considerations are essential for standardizing Fe(II) solutions using ammonium iron(II) sulfate in redox titrations?
When preparing Fe(II) standard solutions, dissolve the compound in deoxygenated water containing 1–2% H₂SO₄ to minimize air oxidation. Titrations with KMnO₄ require:
- Acidic conditions : H₂SO₄ (not HCl, to avoid Cl⁻ interference) ensures MnO₄⁻ reduction to Mn²⁺.
- Endpoint clarity : Add phosphoric acid (H₃PO₄) to complex Fe³⁺, preventing yellow coloration that obscures the pink MnO₄⁻ endpoint .
- Temperature control : Titrate at 60–70°C to accelerate the reaction while avoiding excessive heat-induced Fe²⁺ oxidation .
Q. Why is ammonium iron(II) sulfate preferred over other Fe(II) salts in analytical chemistry?
Mohr's salt exhibits superior resistance to atmospheric oxidation compared to FeSO₄ due to the stabilizing effect of ammonium and sulfate ions, which lower the redox potential of Fe²⁺. This makes it ideal for long-term storage and reproducible titrations . Its high solubility (269 g/L at 20°C) and well-defined stoichiometry (392.14 g/mol) also ensure accurate molarity calculations .
Advanced Research Questions
Q. How can conflicting thermal decomposition data for ammonium iron(II) sulfate be resolved?
Thermal studies report decomposition onset at 100°C (loss of crystallization water) and full decomposition above 280°C, producing Fe₂O₃, SO₃, NH₃, and H₂O . Discrepancies in reported melting points (e.g., 100°C vs. 100–110°C) arise from experimental conditions:
- Heating rate : Slow rates (e.g., 5°C/min) reveal stepwise water loss, while faster rates may overlap decomposition phases.
- Atmosphere : Inert gases (N₂) delay oxidation, whereas air promotes Fe²⁺→Fe³⁺ conversion, altering decomposition pathways . Researchers should use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) under controlled atmospheres to resolve contradictions.
Q. What advanced techniques validate the purity of ammonium iron(II) sulfate in nanoparticle synthesis?
Trace Fe³⁺ impurities (even <0.1%) can skew catalytic or magnetic properties in nanoparticles. Methodological validation includes:
- Spectrophotometry : Measure absorbance at 510 nm using 1,10-phenanthroline to quantify Fe²⁺ vs. Fe³⁺ .
- Potentiometric titration : Employ Ce(IV) sulfate in H₂SO₄ to selectively oxidize Fe²⁺, with a Pt electrode monitoring endpoint .
- X-ray diffraction (XRD) : Confirm crystal structure integrity; impurities like Mn²⁺ or Zn²⁺ alter lattice parameters .
Q. How does ammonium iron(II) sulfate act as a catalyst in organic synthesis, and what mechanistic insights exist?
In one-step multicomponent reactions (e.g., synthesis of 1,4-dihydropyridines), Fe²⁺ facilitates electron transfer via a radical mechanism. For example:
- Reduction of nitroarenes : Fe²⁺ donates electrons to nitro groups, generating nitroso intermediates, which are further reduced to amines. NH₄⁺ ions stabilize transition states via hydrogen bonding .
- Polymerization : In radical-initiated polymerizations, Fe²⁺/H₂O₂ systems generate hydroxyl radicals (•OH), initiating chain propagation. The sulfate counterion modulates redox potential, affecting reaction kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
